Ticarcillin was first patented in 1963 and has been used clinically since then. It is derived from 6-Aminopenicillanic acid, which is obtained through the fermentation of penicillin. The synthesis of ticarcillin involves modifications that enhance its stability and spectrum of activity against resistant bacterial strains.
The synthesis of ticarcillin typically involves several key steps:
The reaction conditions are mild, allowing for high yields and purity. For example, one method reports a yield of 97% with a melting point around 201 °C and HPLC purity exceeding 98% .
Ticarcillin's molecular formula is , with a molar mass of approximately 384.42 g/mol. The structure features a beta-lactam ring, characteristic of penicillins, along with a thienyl side chain that contributes to its antibacterial activity.
Ticarcillin undergoes various chemical reactions typical of beta-lactam antibiotics:
The stability profile indicates that ticarcillin is somewhat resistant to hydrolysis by AmpC-mediated beta-lactamases but can be affected by other types .
Ticarcillin exerts its antibacterial effect by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition occurs during cell division, leading to cell lysis and death:
The development of carboxypenicillins represented a strategic response to the limitations of early β-lactam antibiotics against Gram-negative pathogens, particularly Pseudomonas aeruginosa. Penicillin G (discovered in the 1920s) and subsequent aminopenicillins like ampicillin (1960s) exhibited potent activity against Gram-positive bacteria but lacked efficacy against many Gram-negative species due to permeability barriers and β-lactamase susceptibility [1] [4]. Carbenicillin, the first carboxypenicillin introduced in 1967, marked a breakthrough with its dicarboxylic acid side chain, which enhanced penetration through the outer membrane porins of Gram-negative bacteria [2] [6]. Ticarcillin emerged in the 1970s as a structural analog of carbenicillin, featuring a thiophene moiety instead of carbenicillin’s phenyl group. This modification improved its in vitro potency against Pseudomonas aeruginosa by 2- to 4-fold while reducing sodium load, a critical advantage for fluid-restricted patients [3] [6].
Table 1: Key Milestones in Carboxypenicillin Development
Year | Agent | Structural Feature | Spectrum Advancement |
---|---|---|---|
1967 | Carbenicillin | Phenyl dicarboxylate | First anti-pseudomonal penicillin |
1970s | Ticarcillin(2-) | Thienyl dicarboxylate | Enhanced activity vs. P. aeruginosa |
1980s | Ticarcillin-clavulanate | β-Lactamase inhibitor combo | Extended activity vs. β-lactamase producers |
Carboxypenicillins addressed two key resistance mechanisms:
Ticarcillin expanded therapeutic options for nosocomial infections during the 1970s–1990s, particularly in immunocompromised patients and cystic fibrosis cohorts with Pseudomonas infections. Its synergy with aminoglycosides provided a bactericidal combination for serious Gram-negative infections [4]. However, the emergence of multidrug-resistant Pseudomonas strains with upregulated efflux pumps (e.g., MexAB-OprM) and AmpC β-lactamases gradually diminished ticarcillin’s utility. These resistance mechanisms, coupled with the advent of more stable antipseudomonal agents like piperacillin and ceftazidime, led to declining clinical use by the early 2000s [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7